1-Cyclopropyl-1H-1,2,4-triazol-3-amine 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1785627-17-9
VCID: VC5740835
InChI: InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8)
SMILES: C1CC1N2C=NC(=N2)N
Molecular Formula: C5H8N4
Molecular Weight: 124.147

1-Cyclopropyl-1H-1,2,4-triazol-3-amine

CAS No.: 1785627-17-9

Cat. No.: VC5740835

Molecular Formula: C5H8N4

Molecular Weight: 124.147

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1H-1,2,4-triazol-3-amine - 1785627-17-9

Specification

CAS No. 1785627-17-9
Molecular Formula C5H8N4
Molecular Weight 124.147
IUPAC Name 1-cyclopropyl-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8)
Standard InChI Key JBCOUGQDMIWSTQ-UHFFFAOYSA-N
SMILES C1CC1N2C=NC(=N2)N

Introduction

Synthetic Methodologies

One-Pot Synthesis (Method A)

The synthesis of 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives proceeds via a streamlined "one-pot" protocol :

  • Acylation: 2-Aminobenzonitrile reacts with cyclopropane carbonyl chloride in acetic acid/sodium acetate to form a hydrazide intermediate.

  • Heterocyclization: The intermediate undergoes cyclization without isolation, forming a triazolo[c]quinazoline intermediate.

  • Ring Opening: Acid-catalyzed hydrolysis in methanol-water (5:1) cleaves the quinazoline ring, yielding the target triazole-amine.

Yield: 98%
Purity: Confirmed by LC-MS ([M+1] = 201) .

Alternative Route (Method B)

A modified approach starts with 2-aminobenzonitrile and dimethylformamide dimethyl acetal (DMF/DMA) :

  • Formimidamide Formation: 2-Aminobenzonitrile reacts with DMF/DMA to generate N’-(2-cyanophenyl)-N,N-dimethylformimidamide.

  • Cyclization: Treatment with carboxylic acid hydrazides in acetic acid produces triazolo[c]quinazoline.

  • Hydrolysis: Identical ring-opening conditions yield the triazole-amine.

Yield: 97–98%

Physicochemical Properties

Spectroscopic Data

Key analytical data for 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives :

PropertyValue (Compound 2.1)Value (Compound 2.3)
Melting Point209–211°C242–244°C
¹H NMR (δ, ppm)0.81–1.16 (m, 4H, cyclopropyl)0.91–1.04 (d, 4H, cyclopropyl)
6.26 (br.s, 2H, NH₂)6.16–6.33 (m, 3H, NH₂, H-6)
¹³C NMR (δ, ppm)147.1 (C-1), 8.2 (cyclopropyl)60.54 (C), 5.08 (H), 25.67 (N)
LC-MS ([M+1])201219
Hazard CategoryCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures: Use personal protective equipment (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion .

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